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molecular formula C12H11NOS B6414460 6-[4-(Methylthio)phenyl]-3-pyridinol CAS No. 1032825-68-5

6-[4-(Methylthio)phenyl]-3-pyridinol

Cat. No. B6414460
M. Wt: 217.29 g/mol
InChI Key: DTXHSXFYZMCCSB-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

A mixture of [4-(methylthio)phenyl]boronic acid (7.2 g, 43.1 mmol), 6-bromo-3-pyridinol (5 g, 28.7 mmol), 2M Na2CO3 (44 mL), Pd(PPh3)4 (1.7 g, 1.4 mmol) and DME (70 mL) was degassed with N2 for 30 min, and stirred and heated at 80° C. for 18 h. The mixture was charged with water and CH2Cl2 and the organic layer was washed with 1N NaOH (100 mL). The basic aqueous layer was washed with Et2O, cooled in an ice bath and the pH was adjusted to about 10 with 6N HCl. The resulting solid was collected, washed with water and air-dried to give 6-[4-(methylthio)phenyl]-3-pyridinol (4.3 g, 69%) as a yellow solid. The reaction was repeated on twice the scale (10 g of 6-bromo-3-pyridinol) to provide 9.1 g (72%) of product. The reaction was repeated on 10× the scale (101.5 g of 6-bromo-3-pyridinol) to provide 53.7 g of product. 1H NMR (400 MHz, DMSO-d6): δ 9.96 (s, 1H), 8.15 (d, 1H, J=2.6 Hz), 7.87 (d, 2H, J=8.6 Hz), 7.73 (d, 1H, J=8.7 Hz), 7.27 (d, 2H, J=8.6 Hz), 7.18 (dd, 1H, Ja=8.6 Hz, Jb=2.9 Hz), 2.46 (s, 3H); LRMS (ESI), m/z 218 (M+H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[N:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[N:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
44 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with N2 for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was charged with water and CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with 1N NaOH (100 mL)
WASH
Type
WASH
Details
The basic aqueous layer was washed with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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